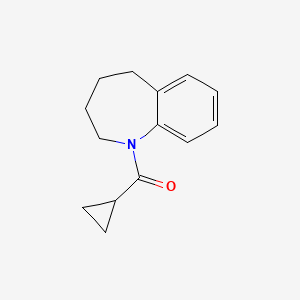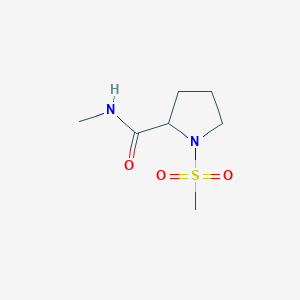
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, also known as MSMP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicine and other fields. MSMP is a cyclic sulfonamide that has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to inhibit the activity of certain kinases involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 activity, the induction of apoptosis in cancer cells, and the modulation of immune responses. N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has also been shown to have anti-viral activity against certain viruses, including influenza and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has several advantages for use in laboratory experiments, including its relatively simple synthesis method, its stability under a wide range of conditions, and its ability to selectively target certain enzymes and signaling pathways. However, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide, including:
1. Further investigation of its anti-inflammatory and anti-tumor properties, including the development of more potent derivatives and the exploration of its potential use in combination therapy.
2. Investigation of its potential use as an anti-viral agent, including the development of more effective formulations and the exploration of its potential use in the treatment of emerging viral infections.
3. Exploration of its potential applications in materials science, including the development of new materials based on N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide and the investigation of its potential use in catalysis and other applications.
4. Investigation of its potential use in agriculture, including the development of new pesticides and the exploration of its potential use in plant growth regulation.
In conclusion, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide is a promising compound that has shown potential for use in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and to explore its potential applications in these and other areas.
Métodos De Síntesis
The synthesis of N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide involves the reaction of N-methylpyrrolidine-2-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to N-methylation using a reagent such as dimethyl sulfate or methyl iodide.
Aplicaciones Científicas De Investigación
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been found to exhibit anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-methyl-1-methylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-8-7(10)6-4-3-5-9(6)13(2,11)12/h6H,3-5H2,1-2H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFVVSBXMZMHRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

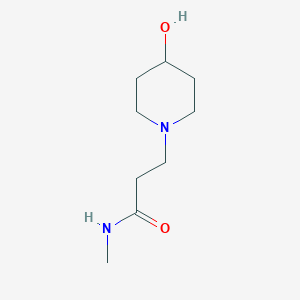
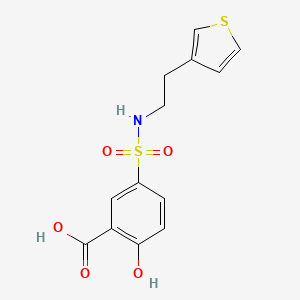
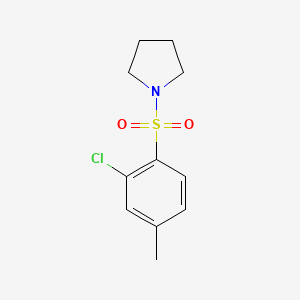
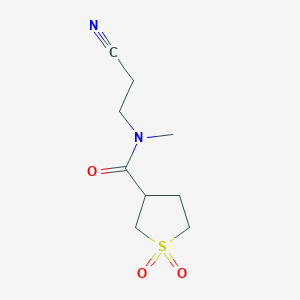
![4-[[Butanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B7567912.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)
![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7567945.png)
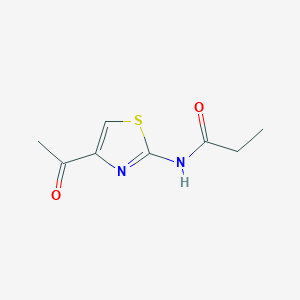
![N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide](/img/structure/B7567967.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)
